molecular formula C19H18F3N5O B3555258 2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3555258
M. Wt: 389.4 g/mol
InChI Key: DQMZVMDRFHMFIT-UHFFFAOYSA-N
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Description

The compound “2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine is an important and versatile scaffold in drug design and discovery . It has been used as a building block for developing drug-like candidates with a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various synthetic approaches . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of nitrogen-containing heterocycles . These heterocycles are abundant in nature, necessary for life, and play a crucial role in the metabolism of all living cells .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are characterized by changes in their dipole moments . For instance, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives is often related to their inhibitory activity against certain targets. For example, some derivatives have shown significant inhibitory activity against CDK2 .

Safety and Hazards

The safety and hazards associated with pyrazolo[1,5-a]pyrimidine derivatives are largely dependent on their biological activities . For instance, some derivatives have shown potent anticancer activity, suggesting potential therapeutic applications .

Future Directions

The future directions for the research and development of pyrazolo[1,5-a]pyrimidine derivatives are promising. Their broad range of medicinal properties and the development of efficient synthetic approaches for their preparation suggest potential opportunities for producing hybrid molecule-based drugs . Further investigations are needed to validate their in-vitro outcomes and explore their potential as candidates for anticancer therapeutic exploration .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c1-25-7-9-26(10-8-25)18(28)15-12-17-23-14(13-5-3-2-4-6-13)11-16(19(20,21)22)27(17)24-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMZVMDRFHMFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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